molecular formula C22H23Cl2N3O3S2 B2927399 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324540-97-8

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2927399
CAS No.: 324540-97-8
M. Wt: 512.46
InChI Key: JYAZYMUFZWWKPR-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a thiazole ring, and a sulfamoyl group attached to two chloroethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The chloroethyl groups could participate in nucleophilic substitution reactions . The benzamide group might undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Research has explored the antitumor activities of imidazole derivatives, including compounds with bis(2-chloroethyl)amino groups, which are structurally related to the query compound. These studies aim to discover new antitumor drugs by synthesizing compounds with different biological properties, indicating the potential for developing cancer treatments based on modifying specific chemical structures (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant Capacity and Reaction Pathways

Another area of research focuses on the antioxidant capacity of compounds, including the analysis of reaction pathways in assays such as the ABTS/PP Decolorization Assay. This research is crucial for understanding how antioxidants interact with radicals and could have implications for designing compounds with enhanced antioxidant properties for medical or industrial applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Diuretics and Carbonic Anhydrase Inhibition

The study of diuretics and their mechanism of action, particularly through carbonic anhydrase inhibition, is relevant for understanding how compounds like the query can be used in treating conditions such as hypertension and edema. This research often leads to the development of new therapeutic agents with improved efficacy and safety profiles (Carta & Supuran, 2013).

Sulfonamides and Therapeutic Potentials

Sulfonamides have a wide range of therapeutic applications, including antibacterial and anticancer activities. The structural motif of sulfonamides, present in the query compound, is a key area of research for developing new drugs with specific biological targets. This includes the exploration of sulfonamide derivatives for various diseases, underscoring the chemical's versatility in drug design and potential therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Future Directions

The future research directions for this compound would likely depend on its intended use or observed biological activity. It could potentially be explored for medicinal applications, given the presence of functional groups commonly found in bioactive compounds .

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O3S2/c1-15-3-4-18(13-16(15)2)20-14-31-22(25-20)26-21(28)17-5-7-19(8-6-17)32(29,30)27(11-9-23)12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAZYMUFZWWKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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